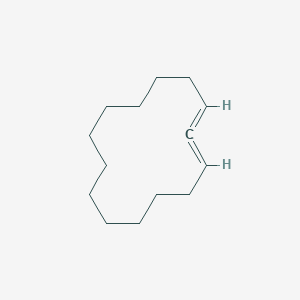
Cyclotetradeca-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetradeca-1,2-diene is a macrocyclic compound with the molecular formula C₁₄H₂₂ It is characterized by a 14-membered ring containing two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotetradeca-1,2-diene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the reaction of 1,14-dibromo-tetradecane with a strong base like sodium amide in liquid ammonia can lead to the formation of this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cyclotetradeca-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield cyclotetradecane.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of cyclotetradecane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclotetradeca-1,2-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its macrocyclic structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of cyclotetradeca-1,2-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclotetradeca-1,2-diene can be compared with other macrocyclic compounds such as:
Cyclotetradecane: Lacks double bonds, making it less reactive.
Cyclotetradeca-1,3-diyne: Contains triple bonds, leading to different reactivity and applications.
Cyclotetradeca-1,4-diene: Similar structure but different positioning of double bonds, affecting its chemical properties.
Uniqueness: this compound’s unique structure with two double bonds in a 14-membered ring makes it particularly interesting for the synthesis of complex molecules and materials.
Properties
CAS No. |
14108-91-9 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
InChI |
InChI=1S/C14H24/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1,5H,2,4,6-14H2 |
InChI Key |
GBTRTSLSJNLSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC=C=CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


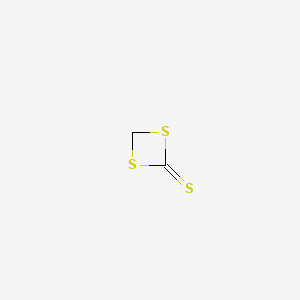
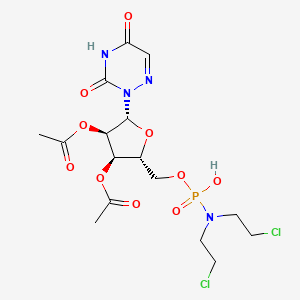
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

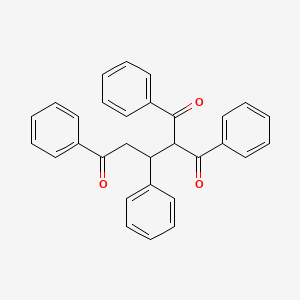
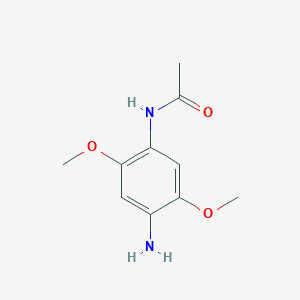

![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
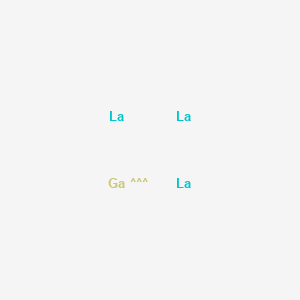
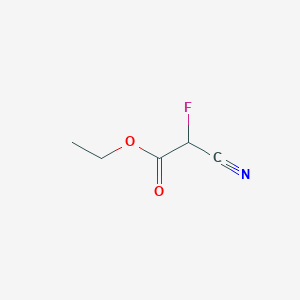
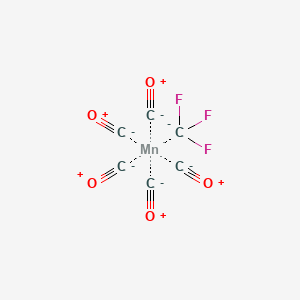
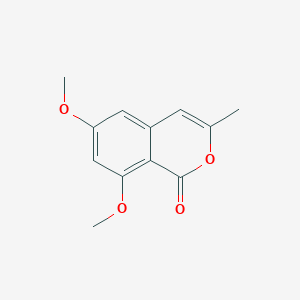
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)
